4-Fluoro-1,4'-bipiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPLSQKRZCIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Fluoro 1,4 Bipiperidine and Analogues
Historical Context of Bipiperidine Synthesis and Relevant Precursor Chemistry
The journey to synthesizing complex structures like 4-fluoro-1,4'-bipiperidine is built upon a foundation of classical piperidine (B6355638) and bipiperidine chemistry. The piperidine motif, a ubiquitous feature in numerous alkaloids and pharmaceuticals, has been a subject of synthetic interest for over a century. ijnrd.org One of the earliest and most fundamental methods for creating the piperidine ring is the catalytic hydrogenation of pyridine (B92270) precursors. dtic.mil This straightforward reduction, often employing nickel or other transition metal catalysts at elevated temperatures and pressures, provided the basic saturated heterocyclic core that would become a cornerstone of medicinal chemistry.
The evolution towards bipiperidine scaffolds gained momentum in the mid-20th century, driven by research in neuropharmacology. evitachem.com Early methods for constructing the 1,4'-bipiperidine core often relied on nucleophilic substitution reactions, for instance, the alkylation of a piperidine with a 4-halopiperidine derivative. A more common precursor, 4-piperidinopiperidine, serves as the direct parent structure for the 1,4'-bipiperidine system. google.comnih.gov Its synthesis and subsequent functionalization have been pivotal. For example, its reaction with phosgene (B1210022) or its equivalents (diphosgene, triphosgene) yields [1,4′]bipiperidinyl-1′-carbonyl chloride, a key intermediate in the synthesis of the anticancer drug irinotecan. google.com These foundational reactions established the chemical principles for linking two piperidine rings, paving the way for the development of more complex and functionalized analogues.
Contemporary Synthetic Routes for the this compound Core
Modern synthetic chemistry offers a more diverse toolkit for constructing the this compound core, generally approaching the challenge from two main perspectives: late-stage fluorination of a pre-formed bipiperidine scaffold or the assembly of the molecule from a pre-fluorinated piperidine building block.
Direct Fluorination Approaches to Bipiperidine Systems
One potential strategy for the synthesis of this compound is the direct electrophilic fluorination of the 1,4'-bipiperidine skeleton. This approach involves treating the parent bipiperidine with a source of electrophilic fluorine ("F+"). A host of modern electrophilic fluorinating reagents have been developed that are significantly safer and more selective than elemental fluorine. juniperpublishers.comwikipedia.org These reagents typically feature a nitrogen-fluorine (N-F) bond, where the nitrogen atom is substituted with strong electron-withdrawing groups to render the fluorine atom electron-deficient. wikipedia.org
Key challenges in this approach include controlling regioselectivity—ensuring fluorination occurs at the desired C4 position over other positions on either ring—and preventing side reactions such as oxidation. The basic nitrogen atoms of the bipiperidine can also interact with the typically acidic reaction conditions or the Lewis acidic character of some fluorinating agents. Despite these hurdles, the directness of this method makes it an attractive, albeit challenging, potential route.
| Reagent Name | Acronym | Structure | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic | Highly reactive, stable, commercially available, widely used. organic-chemistry.orgresearchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild, effective, and commercially available reagent for fluorinating a wide range of nucleophiles. wikipedia.orgbrynmawr.edu |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | A powerful fluorinating agent. wikipedia.org |
Multi-Step Synthesis via Functionalized Piperidine Building Blocks
A more controlled and widely applicable strategy involves a multi-step, convergent approach where a functionalized 4-fluoropiperidine (B2509456) is first synthesized and then coupled with a second piperidine unit. This method offers superior control over the position of the fluorine atom.
The synthesis of the 4-fluoropiperidine building block can be achieved through several methods:
Hydrogenation of Fluoropyridines: A common route begins with a commercially available 4-fluoropyridine. The aromatic ring is reduced via catalytic hydrogenation. This reduction can be challenging due to potential hydrodefluorination (loss of the fluorine atom). However, specific catalyst systems, often involving rhodium or palladium, have been developed to achieve this transformation with high diastereoselectivity, yielding all-cis-(multi)fluorinated piperidines. nih.govmdpi.comnih.gov
Nucleophilic Fluorination: An alternative is to introduce the fluorine via a nucleophilic source. For example, a fluoro-Prins reaction, where a homoallylic amine cyclizes in the presence of a fluoride (B91410) source like DMPU/HF, can generate 4-fluoropiperidines. researchgate.net
Once the 4-fluoropiperidine building block is obtained, it can be coupled to the second piperidine ring. A highly effective method for this is reductive amination. This involves reacting 4-fluoropiperidine with 4-piperidone (B1582916) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to form the C-N bond, completing the this compound skeleton.
Convergent and Divergent Synthetic Strategies for Fluoro-Bipiperidines
The synthesis of this compound and its analogues can be viewed through the lens of convergent and divergent strategies.
Convergent Synthesis: This is exemplified by the multi-step approach described in 2.2.2. nih.gov Two distinct fragments, a protected 4-piperidone and a 4-fluoropiperidine, are prepared separately. They are then joined in a final coupling step, such as reductive amination. This approach is highly modular, allowing for variations in either piperidine ring to be introduced independently, leading to the rapid generation of a library of diverse analogues.
Divergent Synthesis: A divergent strategy would involve the synthesis of a common bipiperidine intermediate that can be elaborated into multiple different final products. For instance, one could synthesize 4-hydroxy-1,4'-bipiperidine. This common precursor could then be subjected to fluorination using a deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®) to yield the target compound. Alternatively, the hydroxyl group could be converted into other functionalities, allowing for the creation of a range of 4-substituted bipiperidine analogues from a single intermediate. This approach is efficient when multiple related compounds are desired.
Stereoselective and Enantioselective Synthesis of this compound Derivatives
While this compound itself is an achiral molecule, the introduction of substituents on either ring can create stereocenters, making stereoselective synthesis a critical consideration. The spatial orientation of the fluorine atom (axial vs. equatorial) can significantly influence the molecule's conformation and properties, such as the basicity (pKa) of the adjacent nitrogen atom. scientificupdate.com
Methods for achieving stereoselectivity often focus on the synthesis of the fluorinated piperidine ring. For example, the dearomatization-hydrogenation of substituted fluoropyridines using specific rhodium catalysts can produce all-cis substituted fluoropiperidines with high diastereoselectivity. nih.gov This ensures a defined relative stereochemistry between the fluorine and other ring substituents.
Asymmetric Catalysis in Bipiperidine Construction
When enantiomerically pure derivatives are required, asymmetric catalysis becomes essential. Chiral catalysts can be employed to control the absolute stereochemistry during the formation of the heterocyclic ring or during a C-C or C-N bond-forming reaction.
Several strategies have been developed for the asymmetric synthesis of chiral piperidines:
Asymmetric Hydrogenation: The reduction of a prochiral enamine or pyridinium (B92312) salt intermediate using a chiral transition metal catalyst (often based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands) can provide access to enantiomerically enriched piperidines. nih.govmdpi.com For example, the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor could establish a stereocenter in a stereocontrolled manner.
Organocatalytic Reactions: Chiral small-molecule catalysts (organocatalysts) can facilitate enantioselective ring-forming reactions. For instance, aza-Michael additions catalyzed by chiral amines or acids have been used to construct chiral piperidine cores with high enantioselectivity. nih.gov
In the context of this compound derivatives, a chiral catalyst could be used to enantioselectively synthesize a substituted 4-fluoropiperidine building block, which is then coupled to the second ring. nih.gov Alternatively, if coupling a fluoropiperidine to a prochiral piperidine precursor, a chiral catalyst could potentially control the stereochemistry of the coupling reaction itself, although this is a more complex scenario. The development of axially chiral bipyridine ligands for asymmetric catalysis highlights the advanced strategies available for controlling stereochemistry in related systems. urfu.ruchemrxiv.org
| Catalytic Method | Catalyst Type | Application | Outcome |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Reduction of prochiral pyridinium salts or enamides | Enantiomerically enriched piperidines. nih.govscientificupdate.com |
| Asymmetric Carbometalation | Chiral Rhodium complex | Reaction of dihydropyridines with boronic acids | Enantioenriched 3-substituted tetrahydropyridines. nih.govacs.org |
| Organocatalytic Aza-Michael Addition | Chiral amine/acid catalysts | Conjugate addition to form the piperidine ring | Highly enantioselective formation of functionalized piperidines. nih.gov |
Chiral Auxiliary and Ligand-Based Approaches
Chiral auxiliaries and ligands play a crucial role in the asymmetric synthesis of fluorinated piperidines, enabling the preparation of enantiomerically pure compounds. These methods introduce a chiral element that directs the stereochemical outcome of a key reaction step, which can then be removed to afford the desired chiral product.
One strategy involves the use of chiral auxiliaries attached to a pyridine precursor. For instance, an oxazolidine-substituted pyridine can undergo diastereoselective hydrogenation. Following the reduction, the chiral auxiliary is cleaved in situ, and subsequent reduction of the resulting imine intermediate yields the enantioenriched fluorinated piperidine. This approach has been successfully employed to produce chiral piperidines with high enantiomeric ratios.
Another powerful technique is the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine. This method utilizes transition metal catalysts, such as rhodium, in combination with chiral phosphine ligands. A high-throughput screening of various commercially available phosphine ligands can identify the optimal catalyst system for achieving high conversion and enantioselectivity. For example, a Rh/Walphos complex has been identified as an effective catalyst for the asymmetric hydrogenation of a cyclic vinyl fluoride, yielding a chiral fluoropiperidine with high enantiomeric excess. The presence of acid additives can significantly influence the reaction's outcome, and careful optimization is often required to minimize side reactions like defluorination.
Modified cinchona alkaloids have also been employed as organocatalysts for the enantioselective fluorination of carbonyl compounds, which can serve as precursors to chiral fluoropiperidines. This approach offers a metal-free alternative for establishing the fluorine-containing stereocenter.
| Catalyst System | Chiral Inductor | Substrate Type | Key Transformation | Stereoselectivity |
| Rhodium Complex | Chiral Phosphine Ligand (e.g., Walphos) | Fluoroenamide / Vinyl Fluoride | Asymmetric Hydrogenation | High (e.g., >95% ee) |
| Transition Metal | Chiral Auxiliary (e.g., Oxazolidinone) | Substituted Pyridine | Diastereoselective Hydrogenation | High diastereoselectivity |
| Organocatalyst | Modified Cinchona Alkaloid | Carbonyl Compound | Enantioselective Fluorination | Good to excellent ee |
Advanced Catalytic Systems for this compound Synthesis
Modern catalytic methods have revolutionized the synthesis of complex molecules, and the preparation of this compound is no exception. These advanced systems offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be conceptually applied to the final step in the synthesis of this compound, which would involve the coupling of a 4-fluoropiperidine moiety with a second piperidine ring. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a relevant example. While direct application to form the 1,4'-bipiperidine linkage from two piperidine fragments is not explicitly detailed in the literature for the fluorinated analogue, the general methodology supports its feasibility. The choice of ligand, such as AdBippyPhos, is critical for achieving high yields, and milder bases like potassium phenoxide (KOPh) can be beneficial, especially when dealing with sensitive fluoroalkylamines.
Furthermore, palladium-catalyzed hydrogenation of readily available fluoropyridines presents a robust method for accessing the fluoropiperidine core. acs.orgnih.gov This approach, using a heterogeneous palladium catalyst, allows for the selective reduction of the pyridine ring over other aromatic systems and demonstrates high tolerance to air and moisture, making it a practical and scalable method. acs.orgnih.gov
| Reaction Type | Catalyst | Ligand | Reactants | Potential Application |
| C-N Cross-Coupling | Palladium(0) complex | AdBippyPhos | 4-Fluoropiperidine + Activated Piperidine | Formation of 1,4'-bipiperidine linkage |
| Hydrogenation | Pd/C | - | Fluoropyridine | Synthesis of 4-fluoropiperidine core |
Rhodium catalysts have shown exceptional utility in the synthesis of fluorinated piperidines. A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.gov This strategy is effective in avoiding catalyst deactivation and hydrodefluorination side reactions. nih.gov Rhodium complexes with cyclic alkyl amino carbene (CAAC) ligands have been found to be particularly effective for this transformation. nih.gov
Another innovative rhodium-catalyzed method is the reductive transamination of pyridinium salts. This approach allows for the rapid synthesis of a variety of chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantioselectivities. dicp.ac.cn The reaction proceeds through a transfer hydrogenation mechanism using formic acid as the hydrogen source. nih.gov
Ruthenium-catalyzed reactions, such as the cycloisomerization of 3-azadienynes to form pyridine derivatives, can also serve as an entry point for the synthesis of fluoropiperidine precursors. organic-chemistry.org
| Metal | Catalytic Method | Key Features | Product Stereochemistry |
| Rhodium | Dearomatization-Hydrogenation (DAH) | One-pot, highly diastereoselective | All-cis |
| Rhodium | Reductive Transamination | Excellent diastereo- and enantioselectivity | Chiral |
| Ruthenium | Cycloisomerization | Forms pyridine precursors | N/A |
Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of fluorinated piperidines, offering mild reaction conditions and high stereoselectivity.
Enantioselective organocatalytic α-fluorination of aldehydes, using chiral imidazolidinone catalysts, provides a direct route to α-fluoro aldehydes. princeton.edu These intermediates are valuable synthons that can be further elaborated to construct chiral fluoropiperidine rings.
Biocatalysis offers highly selective and environmentally friendly synthetic routes. For instance, the enzymatic dynamic asymmetric transamination of a fluoroketone using a transaminase enzyme can produce chiral syn-3-fluoro-4-aminopiperidine derivatives with high diastereomeric and enantiomeric excess. scientificupdate.com This method avoids the need for direct stereoselective fluorination. scientificupdate.com Another biocatalytic strategy is the desymmetrization of a meso-piperidine derivative using an esterase, followed by a photochemical decarboxylative fluorination, which can be performed in a flow reactor, allowing for safe and scalable production of enantiopure fluoropiperidines.
| Method | Catalyst/Enzyme | Key Transformation | Advantages |
| Organocatalysis | Chiral Imidazolidinone | α-Fluorination of aldehydes | Metal-free, direct C-F bond formation |
| Biocatalysis | Transaminase | Dynamic Asymmetric Transamination | High stereoselectivity, mild conditions |
| Biocatalysis | Esterase / Photochemistry | Desymmetrization / Decarboxylative Fluorination | Enantiopure products, scalable flow process |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and improve sustainability.
The use of catalytic methods, as detailed in the sections above, is a core principle of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste generation. Both transition-metal catalysis and organocatalysis/biocatalysis contribute to more atom-economical and efficient synthetic routes.
Biocatalytic approaches are particularly aligned with green chemistry principles. rasayanjournal.co.in They are typically performed in aqueous media under mild conditions, use renewable enzymes, and exhibit high selectivity, which reduces the need for protecting groups and purification steps. The use of flow chemistry, as seen in the photochemical decarboxylative fluorination, can enhance safety and efficiency, further contributing to a greener process. acs.org
Solvent selection is another critical aspect. The development of syntheses in greener solvents or even under solvent-free conditions is a key goal. For instance, replacing hazardous solvents like piperidine in solid-phase peptide synthesis with more benign alternatives sets a precedent for similar considerations in the synthesis of piperidine derivatives. rsc.orgunibo.it The evaluation of process mass intensity (PMI), E-factor, and other green metrics can be used to assess the environmental footprint of a synthetic route and guide the development of more sustainable processes for producing this compound and its analogues. researchgate.net
Despite a comprehensive search for scientific literature and spectral data, detailed experimental information for the advanced spectroscopic characterization of this compound is not available in publicly accessible databases and publications. While the existence of the compound is confirmed through chemical supplier listings, with the CAS number 1426290-04-1 corresponding to its hydrochloride salt, the specific research findings required to populate the requested article sections are not published.
Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed data tables on the ¹H, ¹³C, and ¹⁹F NMR, 2D NMR, advanced NMR techniques, and mass spectrometry of this compound as per the specified outline. Generating such an article without experimental data would not meet the standards of scientific accuracy.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational states of 4-Fluoro-1,4'-bipiperidine. By analyzing the vibrational modes of the molecule, detailed insights into its structural arrangement can be obtained.
The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent piperidine (B6355638) rings and the C-F bond. A comparative analysis with the parent compound, 1,4'-bipiperidine, is instructive. The IR and Raman spectra of 1,4'-bipiperidine exhibit characteristic N-H stretching vibrations, C-H stretching, scissoring, and wagging modes, as well as C-C and C-N stretching vibrations.
The introduction of a fluorine atom at the 4-position of one piperidine ring is expected to induce several notable changes in the vibrational spectra:
C-F Stretching: A strong absorption band, typically in the range of 1000-1100 cm⁻¹, is anticipated in the IR spectrum, corresponding to the C-F stretching vibration. This band is often weaker in the Raman spectrum.
Effect on Piperidine Ring Vibrations: The electronegativity of the fluorine atom can influence the electron distribution within the substituted piperidine ring, leading to shifts in the frequencies of the C-H and C-C vibrations of the ring.
Conformational Isomers: Like piperidine itself, the piperidine rings in this compound are expected to adopt chair conformations. The orientation of the fluorine atom (axial vs. equatorial) will influence the vibrational frequencies. Studies on fluorinated piperidines suggest a preference for the axial conformation of the fluorine atom. This preference can be attributed to a combination of hyperconjugation and electrostatic interactions. The distinct vibrational modes associated with each conformer can potentially be resolved and quantified using advanced spectroscopic techniques.
A theoretical assignment of the principal vibrational modes for this compound, based on data from related molecules, is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Comments |
| N-H Stretch | 3300-3500 | IR, Raman | Characteristic of the secondary amine in the unsubstituted piperidine ring. |
| C-H Stretch | 2800-3000 | IR, Raman | Arising from the methylene (B1212753) groups of both piperidine rings. |
| CH₂ Scissoring | 1440-1480 | IR | Deformation vibration of the methylene groups. |
| C-F Stretch | 1000-1100 | IR | Strong absorption characteristic of the fluorine substituent. |
| C-N Stretch | 1000-1250 | IR, Raman | Vibrations of the amine groups in the piperidine rings. |
| C-C Stretch | 800-1200 | Raman | Skeletal vibrations of the piperidine rings. |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic study of this compound would reveal critical information about its molecular geometry, stereochemistry, and intermolecular interactions.
The presence of a fluorine atom at the 4-position of one of the piperidine rings introduces a stereocenter, making the molecule chiral. X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, typically by employing anomalous dispersion effects. This would unambiguously assign the (R) or (S) configuration at the chiral carbon atom.
The crystal packing of this compound will be governed by a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The nitrogen atom of the second piperidine ring can act as a hydrogen bond acceptor, while the N-H group of the same ring can act as a hydrogen bond donor. This is expected to lead to the formation of hydrogen-bonded chains or networks within the crystal lattice, similar to what is observed in the crystal structure of piperidine itself.
X-ray diffraction analysis would confirm the chair conformation of both piperidine rings. Furthermore, it would definitively establish the orientation of the fluorine atom (axial or equatorial) in the solid state. This experimental observation would provide valuable data to compare with computational predictions and solution-state conformational studies. The bond lengths and angles within the molecule, particularly around the fluorinated carbon and the nitrogen atoms, would also be precisely determined.
A hypothetical representation of the key crystallographic parameters for this compound is provided in the table below, based on typical values for similar organic molecules.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric for racemate, non-centrosymmetric for enantiopure |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.47 Å |
| C-C Bond Length | ~1.53 Å |
| Piperidine Ring Conformation | Chair |
| Fluorine Position | Likely Axial |
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules in solution. These methods measure the differential interaction of left- and right-circularly polarized light with the molecule, providing information about its absolute configuration and conformation.
For this compound, the chromophores are primarily the n → σ* transitions associated with the nitrogen lone pairs and the σ → σ* transitions of the carbon-carbon and carbon-nitrogen bonds. While these transitions occur at relatively high energies (in the far-UV region), they can still give rise to measurable ECD and ORD signals.
The sign and magnitude of the Cotton effects in the ECD and ORD spectra are directly related to the stereochemistry at the C-4 position. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the ECD and ORD spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured spectra with the calculated ones, the absolute configuration of the molecule can be determined. The conformational flexibility of the bipiperidine linkage and the orientation of the fluorine substituent would significantly influence the chiroptical response.
Computational and Theoretical Chemistry Studies of 4 Fluoro 1,4 Bipiperidine
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their conformational dynamics and interactions with their environment.
4-Fluoro-1,4'-bipiperidine is a flexible molecule with multiple rotatable bonds and two piperidine (B6355638) rings that can adopt different conformations.
Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. A systematic or stochastic search of the conformational space can be performed to identify the low-energy conformers. For this compound, this would involve exploring the chair, boat, and twist-boat conformations of each piperidine ring, as well as the rotation around the bond connecting the two rings. Studies on simpler fluorinated piperidines often show a preference for the fluorine atom to be in an axial position, which can be attributed to a combination of steric and electronic effects, such as the gauche effect and hyperconjugation.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net An MD simulation would reveal the dynamic equilibrium between different conformers and the timescales of their interconversion. This would provide a more realistic picture of the molecule's flexibility than static MM calculations.
MD simulations are particularly powerful for studying the influence of the environment, such as a solvent, on the behavior of a molecule.
Dynamic Behavior: By analyzing the trajectory from an MD simulation, various dynamic properties can be calculated. For this compound, this could include the flexibility of the piperidine rings, the rotational dynamics of the bipiperidine linkage, and the time-averaged distribution of different conformers.
Solvent Effects: The conformation and dynamics of a molecule can be significantly influenced by the solvent. aip.orgrsc.org MD simulations explicitly including solvent molecules (e.g., water) would allow for the study of how hydrogen bonding and dielectric effects modulate the conformational preferences of this compound. For example, a polar solvent might stabilize a conformer with a larger dipole moment. The solvation free energy could also be calculated to predict the molecule's solubility in different solvents.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for fluorinated piperidines and bipyridine derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. A primary challenge is the development of more sustainable and atom-economical synthetic routes to 4-Fluoro-1,4'-bipiperidine and its analogs. Future research should focus on:
Catalytic C-H Fluorination: Direct C-H fluorination of the 1,4'-bipiperidine core would be the most atom-economical approach. Research into selective late-stage C-H fluorination using transition-metal catalysts or photoredox catalysis could provide a more direct and efficient synthesis, minimizing the need for pre-functionalized starting materials.
Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of this compound could offer improved safety, scalability, and reproducibility. Flow chemistry can enable the use of hazardous reagents in a more controlled manner and facilitate rapid reaction optimization.
Bio-catalytic Methods: The exploration of enzymatic or whole-cell biocatalytic methods for the enantioselective fluorination of the bipiperidine scaffold presents a promising green chemistry approach. Identifying or engineering enzymes capable of performing this transformation could lead to highly efficient and sustainable synthetic routes.
In-Depth Understanding of Fluorine's Stereoelectronic Effects in Bipiperidine Systems
The presence of a fluorine atom significantly influences the conformational preferences and electronic properties of the piperidine (B6355638) ring. A thorough understanding of these stereoelectronic effects is crucial for the rational design of this compound derivatives with desired biological activities. Key areas for future investigation include:
Conformational Preferences: Detailed computational and experimental (e.g., NMR spectroscopy) studies are needed to elucidate the conformational equilibrium of the fluorinated piperidine ring. The preference of the fluorine atom for an axial or equatorial position can be influenced by solvent polarity and interactions with the second piperidine ring. d-nb.inforesearchgate.nethuji.ac.ilnih.gov Understanding these preferences is critical, as they dictate the three-dimensional shape of the molecule and its ability to interact with biological targets. The axial preference of fluorine in some fluorinated piperidines is attributed to stabilizing C-F···N+ interactions. researchgate.net
Hyperconjugative and Electrostatic Interactions: The gauche effect, arising from hyperconjugative interactions between the C-F bond and adjacent C-H or C-C bonds, plays a significant role in the conformational behavior of fluorinated alkanes. researchgate.net Quantifying the contributions of hyperconjugation (e.g., σC-H → σ*C-F) and electrostatic interactions to the conformational stability of this compound will provide valuable insights for molecular design. nih.gov
Impact on pKa: The strong electron-withdrawing nature of fluorine is expected to lower the pKa of the adjacent nitrogen atom in the bipiperidine system. nih.gov Precise measurement and prediction of this effect are important for understanding the compound's behavior under physiological conditions and its potential for forming salt bridges with biological targets.
Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization
The derivatization of the this compound scaffold is essential for exploring its structure-activity relationships. Future research should aim to develop novel and efficient methods for its functionalization.
Selective Functionalization: Developing catalytic systems for the selective functionalization of different positions on both piperidine rings is a significant challenge. This includes methods for C-H activation at positions other than the fluorinated carbon, allowing for the introduction of a wide range of substituents.
Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the derivatization of the this compound core would enable the synthesis of diverse libraries of compounds for biological screening. nih.gov
Asymmetric Catalysis: For applications where a specific stereoisomer is required, the development of asymmetric catalytic methods for the synthesis and derivatization of chiral this compound analogs is crucial.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical synthesis. nih.govnih.gov Applying these tools to the study of this compound could accelerate the discovery of new derivatives with optimized properties.
Predictive Modeling: Machine learning models can be trained to predict the biological activity, pharmacokinetic properties, and toxicity of virtual this compound derivatives. mdpi.comnih.gov This would allow for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives of this compound. researchgate.net These tools can help chemists navigate complex synthetic challenges and identify more sustainable reaction pathways.
De Novo Design: Generative AI models can be used to design novel this compound analogs with desired properties. springernature.com By learning from existing chemical data, these models can propose new structures that are likely to be active and synthetically accessible.
Investigation of Conformational Dynamics in Solution and Solid States
The biological activity of a molecule is intimately linked to its three-dimensional structure and conformational flexibility. A comprehensive understanding of the conformational dynamics of this compound is therefore essential.
Solution-State NMR Studies: Advanced NMR techniques, such as residual dipolar coupling (RDC) and relaxation dispersion measurements, can provide detailed insights into the conformational landscape and dynamics of this compound in solution.
Solid-State Analysis: X-ray crystallography of this compound and its derivatives can provide precise information about their solid-state conformations and intermolecular interactions. Comparing solid-state and solution-state structures can reveal the influence of the environment on conformational preferences.
Computational Modeling: Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound and its derivatives over time, providing a dynamic picture of their behavior in different environments.
Advanced Characterization of Transient Species in Chemical Reactions
The elucidation of reaction mechanisms often requires the detection and characterization of short-lived, transient intermediates. Applying advanced analytical techniques to the synthesis and reactions of this compound can provide a deeper understanding of the underlying chemical transformations.
In Situ Spectroscopy: The use of in situ spectroscopic techniques, such as rapid-injection NMR and stopped-flow UV-Vis, can enable the real-time monitoring of reactions involving this compound, potentially allowing for the observation of transient intermediates.
Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization (ESI-MS) coupled with collision-induced dissociation (CID), can be used to identify and structurally characterize reactive intermediates in the gas phase. rsc.org
Computational Studies of Reaction Pathways: High-level quantum mechanical calculations can be used to model reaction pathways and predict the structures and energies of transition states and intermediates, complementing experimental studies.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-Fluoro-1,4'-bipiperidine, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?
Methodological Answer :
- Step 1 : Start with bipiperidine backbone functionalization. Fluorination can be achieved via nucleophilic substitution using fluorinating agents (e.g., KF in polar aprotic solvents like DMF) under controlled heating (60–80°C).
- Step 2 : Optimize solvent selection using a fractional factorial design (e.g., testing DMF, THF, or acetonitrile) to maximize yield while minimizing side products .
- Step 3 : Monitor reaction progression via TLC or HPLC. For reproducibility, document temperature gradients and stirring rates rigorously .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data (e.g., NMR vs. XRD) be resolved?
Methodological Answer :
- Primary Techniques :
- NMR : Use -NMR to confirm fluorine substitution (δ ~ -150 to -200 ppm). -NMR helps identify bipiperidine conformational isomers.
- XRD : Resolve structural ambiguities by comparing experimental XRD patterns with computational models (e.g., DFT-optimized geometries).
- Data Contradiction : If NMR suggests multiple conformers but XRD shows a single crystal structure, perform variable-temperature NMR to assess dynamic equilibria .
Q. Q3. What safety protocols are critical when handling this compound, given its potential reactivity?
Methodological Answer :
- Hazard Mitigation :
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in catalytic or supramolecular systems?
Methodological Answer :
- Framework :
- Use DFT (B3LYP/6-31G*) to calculate electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites .
- Perform MD simulations to study solvent interactions (e.g., solubility in DMSO vs. water) and conformational stability.
- Validate models with experimental kinetics (e.g., reaction rates under varying pH) .
Q. Q5. What experimental designs are suitable for studying this compound’s role in enzyme inhibition or receptor binding?
Methodological Answer :
- Design :
- Pre-test/post-test control : Compare inhibition rates of bipiperidine derivatives against target enzymes (e.g., cytochrome P450) using fluorometric assays.
- Variables : Include concentration gradients (1–100 µM), incubation times, and competitive inhibitors.
- Statistical Analysis : Use ANOVA to isolate significant variables and minimize Type I errors .
- Example : A quasi-experimental design with non-equivalent control groups (e.g., wild-type vs. mutant enzymes) .
Q. Q6. How can researchers address contradictory data in structure-activity relationship (SAR) studies of this compound analogs?
Methodological Answer :
- Approach :
- Replicate Studies : Ensure consistency across labs by standardizing protocols (e.g., purity thresholds >98% via HPLC).
- Meta-Analysis : Aggregate data from multiple SAR studies to identify trends (e.g., fluorine’s electronic effects on binding affinity).
- Alternative Hypotheses : If fluorination enhances potency in vitro but not in vivo, investigate pharmacokinetic factors (e.g., metabolic stability via LC-MS) .
Theoretical and Framework-Driven Questions
Q. Q7. How does the electronic perturbation from fluorine substitution in this compound influence its theoretical binding mechanisms in drug design?
Methodological Answer :
- Conceptual Framework :
- Apply frontier molecular orbital (FMO) theory to predict charge-transfer interactions.
- Link steric/electronic effects to binding free energy calculations (ΔG) using molecular docking (e.g., AutoDock Vina).
- Compare with non-fluorinated analogs to isolate fluorine’s role .
Q. Q8. What epistemological considerations are essential when interpreting conflicting bioactivity data for this compound?
Methodological Answer :
- Philosophical Basis :
- Ontological : Define whether bioactivity discrepancies arise from molecular heterogeneity (e.g., enantiomers) or experimental noise.
- Epistemological : Adopt a positivist framework to prioritize empirical data, but use abductive reasoning to infer mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
